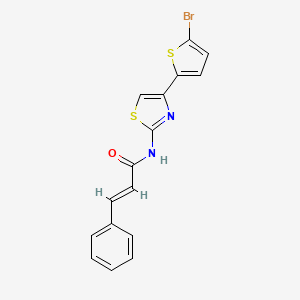

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

Descripción general

Descripción

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide is a compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure, which includes a thiazole ring, a bromothiophene moiety, and a cinnamamide group. The combination of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) on a thiophene ring.

Coupling with Cinnamamide: The final step involves coupling the bromothiophene-thiazole intermediate with cinnamamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the cinnamamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the cinnamamide group can yield the corresponding amine.

Aplicaciones Científicas De Investigación

Synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

The synthesis of this compound typically involves the reaction of thiazole derivatives with cinnamic acid derivatives. A common method employs coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions can vary, but often include mild temperatures and solvent systems that favor the formation of the desired product with high yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of cinnamamide derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria. The structure-activity relationship suggests that the presence of bromine and thiazole moieties enhances efficacy against microbial pathogens .

Anticancer Activity

This compound has shown promise in anticancer research. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways such as Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element). This pathway is crucial for cellular defense against oxidative damage, and compounds activating this pathway may offer protective effects in cancer therapy .

Antioxidant Effects

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant antioxidant activity, which can be attributed to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress in cells .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines. For example, one study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in cisplatin-resistant tumor cells, suggesting its potential as an adjunct therapy in overcoming drug resistance .

Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis has been performed to understand how variations in substituents affect biological activity. Compounds with electron-withdrawing groups like bromine at specific positions on the thiophene or thiazole rings demonstrated enhanced activity against both cancerous and microbial cells .

Mecanismo De Acción

The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide can be compared with other similar compounds, such as:

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a thiazole ring and a bromophenyl group, but differs in its substitution pattern and biological activity.

Benzothiazole Derivatives: These compounds share the thiazole ring structure but have different substituents, leading to variations in their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Actividad Biológica

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and potential mechanisms of action related to this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophen-2-amine with appropriate cinnamic acid derivatives. The process often utilizes condensing agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as methylene chloride. This method allows for the formation of the target compound with good yields and purity.

Anticancer Activity

Recent studies have indicated that derivatives of cinnamamide, including those with thiazole and thiophene moieties, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown remarkable anti-proliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. One derivative demonstrated an IC50 value of 0.035 μM against Jurkat cells, indicating potent activity without notable toxicity to non-cancerous cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Antimicrobial Assays : Studies have shown that certain cinnamamide derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt microbial membranes or inhibit essential enzymatic processes within bacterial cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : The inhibition of enzymes such as acetylcholinesterase (AChE) has been noted in related compounds, which could provide insights into their neuroprotective properties and implications for diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Cinnamamide Derivatives : A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-tumor activities. These studies revealed a range of IC50 values from sub-micromolar to nanomolar concentrations across different cancer cell lines .

- Structure-Activity Relationship (SAR) : The biological activity often correlates with specific structural features, such as the presence of bromine on the thiophene ring and the thiazole moiety's configuration, which can enhance potency against targeted cancer types .

Data Tables

| Compound | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Anticancer |

| Cinnamamide Derivative 1 | K562 | 0.08 | Anticancer |

| Cinnamamide Derivative 2 | Bel7402 | 0.15 | Anticancer |

| N-(4-thiazolyl)cinnamamide | E. coli | 50 | Antimicrobial |

Propiedades

IUPAC Name |

(E)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS2/c17-14-8-7-13(22-14)12-10-21-16(18-12)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYLQGSWMUAUQG-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.